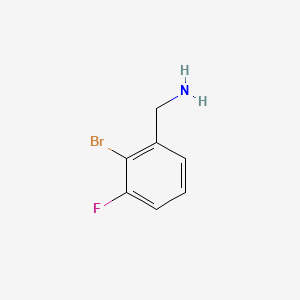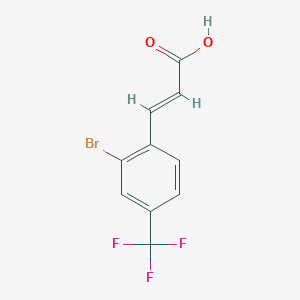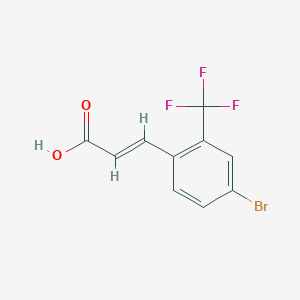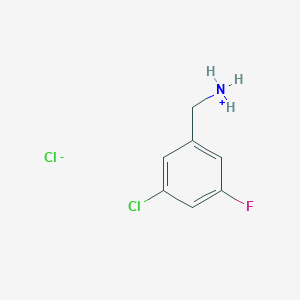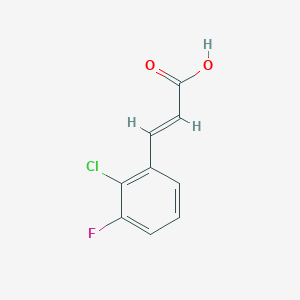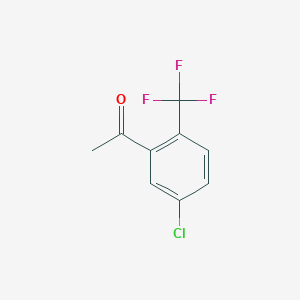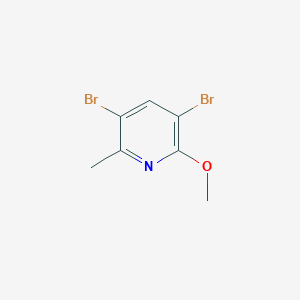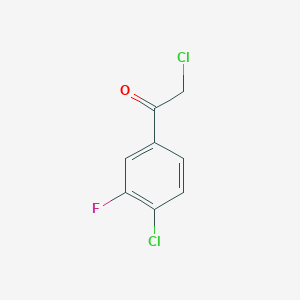
2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone is an organic compound with the molecular formula C8H6Cl2FO. It is a chlorinated aromatic ketone, characterized by the presence of two chlorine atoms and one fluorine atom on the phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Acetophenone: One common synthetic route involves the halogenation of acetophenone. The reaction typically involves the use of chlorine and fluorine sources under controlled conditions to introduce the halogen atoms onto the phenyl ring.
Friedel-Crafts Acylation: Another method is the Friedel-Crafts acylation reaction, where an acyl chloride (such as 2-chloroacetyl chloride) is reacted with a fluorinated benzene derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the compound is often synthesized through large-scale halogenation reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methyl group to a carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Substitution reactions can occur at the halogenated positions on the phenyl ring, often involving nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanoic acid.
Reduction: 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to active sites or altering enzyme conformation. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
相似化合物的比较
2-Chloro-1-(4-fluorophenyl)ethanone: Similar structure but lacks the chlorine atom at the 4-position on the phenyl ring.
2-Chloro-1-(3-fluorophenyl)ethanone: Similar structure but lacks the chlorine atom at the 4-position on the phenyl ring.
2-Chloro-1-(4-chlorophenyl)ethanone: Similar structure but lacks the fluorine atom at the 3-position on the phenyl ring.
Uniqueness: 2-Chloro-1-(4-chloro-3-fluorophenyl)ethanone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This combination of halogens provides distinct chemical properties compared to similar compounds.
属性
IUPAC Name |
2-chloro-1-(4-chloro-3-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSBDALHVZFPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-chloro-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7828443.png)
![methyl 4-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7828451.png)
![4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B7828457.png)
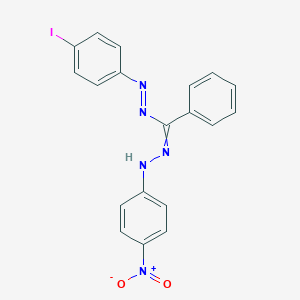
![[(E)-(3-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea](/img/structure/B7828481.png)
![sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7828487.png)
